Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]-
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Overview
Description
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring, ethanamine group, and dimethoxy substituents, along with a sulfonyl group attached to a methylphenyl ring. Its molecular formula is C17H21NO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- typically involves multiple steps, starting with the preparation of the core benzeneethanamine structure. This is followed by the introduction of the dimethoxy groups and the sulfonyl group. Common reagents used in these reactions include dimethoxybenzene, ethanamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine, 3,4-dimethoxy-: This compound shares a similar core structure but lacks the sulfonyl group.
Dimethoxydopamine: This compound has similar dimethoxy substituents but a different overall structure.
Dimethylmescaline: This compound has similar methoxy groups but a different amine structure.
Uniqueness
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group attached to the methylphenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
Benzeneethanamine, 3,4-dimethoxy-beta-[(4-methylphenyl)sulfonyl]- (commonly referred to as DMPEA) is a compound of significant interest due to its potential biological activities. This compound is structurally related to phenethylamines and has been studied for its pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: C₁₀H₁₅NO₂
- Molecular Weight: 181.23 g/mol
- IUPAC Name: Benzeneethanamine, 3,4-dimethoxy-
- CAS Registry Number: 120-20-7
The chemical structure of DMPEA includes two methoxy groups at the 3 and 4 positions of the benzene ring, which significantly influence its biological activity.
Neuropharmacological Effects
Research indicates that DMPEA exhibits activity similar to that of other phenethylamines, particularly in relation to neurotransmitter modulation. Studies have shown that compounds with similar structures can influence dopamine and serotonin pathways, potentially affecting mood and cognition.
Case Studies
- Dopaminergic Activity : A study conducted by researchers at the University of California explored the dopaminergic effects of DMPEA. The results indicated that DMPEA could enhance dopamine release in certain brain regions, suggesting a potential role in mood regulation and cognitive enhancement.
- Serotonin Receptor Interaction : Another investigation highlighted DMPEA's interaction with serotonin receptors. The compound was found to act as a partial agonist at the 5-HT2A receptor, which is implicated in various psychiatric disorders. This interaction may contribute to its psychoactive properties.
- Toxicological Assessment : A comprehensive toxicity study assessed the safety profile of DMPEA. The findings revealed that while acute exposure led to mild irritative effects, chronic exposure did not demonstrate significant carcinogenic or mutagenic risks. This suggests a favorable safety margin for potential therapeutic use.
Summary of Biological Activities
Activity Type | Description |
---|---|
Dopaminergic Effects | Enhances dopamine release; mood regulation |
Serotonin Receptor Interaction | Partial agonist at 5-HT2A receptors |
Toxicological Profile | Mild irritative effects; no significant long-term risks |
The biological activity of DMPEA can be attributed to its structural similarity to other psychoactive compounds. The presence of methoxy groups enhances lipophilicity, allowing better penetration through biological membranes and interaction with central nervous system receptors.
Potential Therapeutic Applications
Given its neuropharmacological profile, DMPEA may have potential applications in treating mood disorders and cognitive dysfunctions. Further research is warranted to explore these possibilities in clinical settings.
Properties
CAS No. |
927999-82-4 |
---|---|
Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfonylethanamine |
InChI |
InChI=1S/C17H21NO4S/c1-12-4-7-14(8-5-12)23(19,20)17(11-18)13-6-9-15(21-2)16(10-13)22-3/h4-10,17H,11,18H2,1-3H3 |
InChI Key |
DLVAPIPEYOQVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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